3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one
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Overview
Description
3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a triazine ring substituted with morpholine groups, an amino group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one typically involves multiple steps. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with 2-phenyl-1,3-thiazolidin-4-one in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one can undergo several types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the thiazolidinone ring to produce different functional groups.
Scientific Research Applications
3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares the triazine and morpholine groups but lacks the thiazolidinone ring.
2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine: Similar in structure but with a chlorine atom instead of the amino group.
Uniqueness
3-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one is unique due to the combination of the triazine, morpholine, and thiazolidinone rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c28-16-14-31-17(15-4-2-1-3-5-15)27(16)24-18-21-19(25-6-10-29-11-7-25)23-20(22-18)26-8-12-30-13-9-26/h1-5,17H,6-14H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMMFKMSGDBJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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